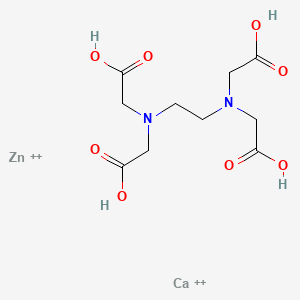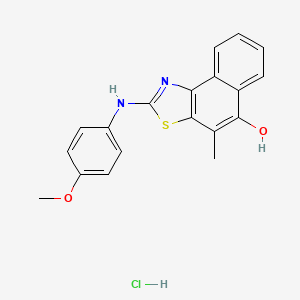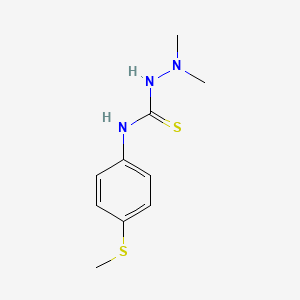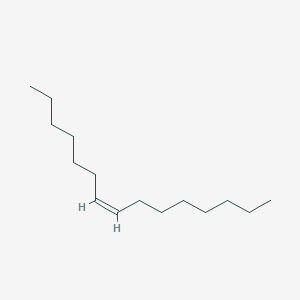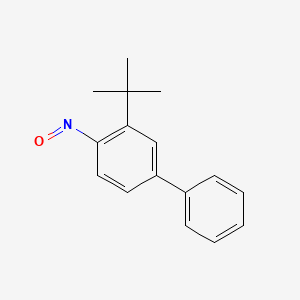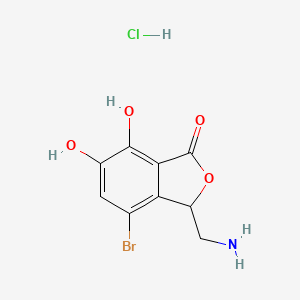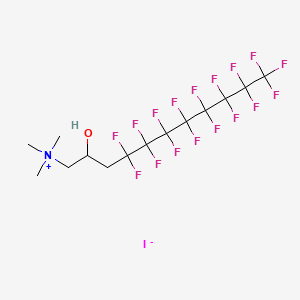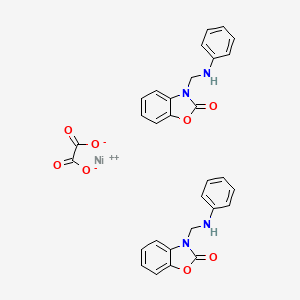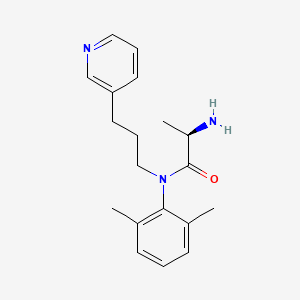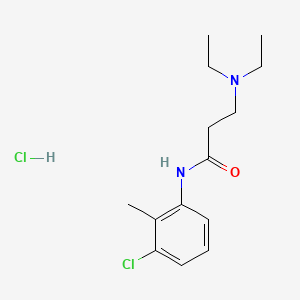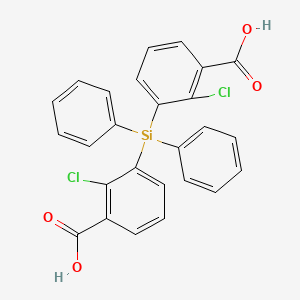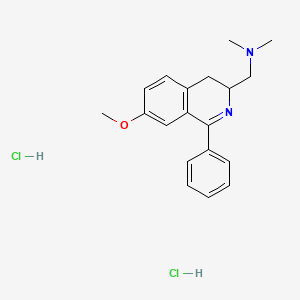
1-(7-methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a dihydroisoquinoline moiety
Métodos De Preparación
The synthesis of 1-(7-methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide.
Phenyl Group Addition: The phenyl group is added via a Friedel-Crafts acylation reaction.
Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-(7-Methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(7-Methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or its potential pharmacological effects.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(7-methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(7-Methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride can be compared with other isoquinoline derivatives, such as:
1-(7-Methoxy-1-phenylisoquinolin-3-yl)-N,N-dimethylmethanamine: Similar structure but lacks the dihydroisoquinoline moiety.
1-(7-Methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-diethylmethanamine: Similar structure but with diethyl groups instead of dimethyl groups.
1-(7-Methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N-methylmethanamine: Similar structure but with a single methyl group instead of dimethyl groups.
Propiedades
Número CAS |
83658-17-7 |
|---|---|
Fórmula molecular |
C19H24Cl2N2O |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
1-(7-methoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C19H22N2O.2ClH/c1-21(2)13-16-11-15-9-10-17(22-3)12-18(15)19(20-16)14-7-5-4-6-8-14;;/h4-10,12,16H,11,13H2,1-3H3;2*1H |
Clave InChI |
LTMDEJCVNXRQCP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CC2=C(C=C(C=C2)OC)C(=N1)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


